4-[4-(Benzyloxy)phenoxy]-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine 4-[4-(Benzyloxy)phenoxy]-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 315709-97-8
VCID: VC0382609
InChI: InChI=1S/C27H22N2O2S/c1-18-8-9-21(14-19(18)2)24-16-32-27-25(24)26(28-17-29-27)31-23-12-10-22(11-13-23)30-15-20-6-4-3-5-7-20/h3-14,16-17H,15H2,1-2H3
SMILES: CC1=C(C=C(C=C1)C2=CSC3=NC=NC(=C23)OC4=CC=C(C=C4)OCC5=CC=CC=C5)C
Molecular Formula: C27H22N2O2S
Molecular Weight: 438.5g/mol

4-[4-(Benzyloxy)phenoxy]-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine

CAS No.: 315709-97-8

Main Products

VCID: VC0382609

Molecular Formula: C27H22N2O2S

Molecular Weight: 438.5g/mol

4-[4-(Benzyloxy)phenoxy]-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine - 315709-97-8

CAS No. 315709-97-8
Product Name 4-[4-(Benzyloxy)phenoxy]-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine
Molecular Formula C27H22N2O2S
Molecular Weight 438.5g/mol
IUPAC Name 5-(3,4-dimethylphenyl)-4-(4-phenylmethoxyphenoxy)thieno[2,3-d]pyrimidine
Standard InChI InChI=1S/C27H22N2O2S/c1-18-8-9-21(14-19(18)2)24-16-32-27-25(24)26(28-17-29-27)31-23-12-10-22(11-13-23)30-15-20-6-4-3-5-7-20/h3-14,16-17H,15H2,1-2H3
Standard InChIKey ODMDAFYGUTUCFT-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C2=CSC3=NC=NC(=C23)OC4=CC=C(C=C4)OCC5=CC=CC=C5)C
Canonical SMILES CC1=C(C=C(C=C1)C2=CSC3=NC=NC(=C23)OC4=CC=C(C=C4)OCC5=CC=CC=C5)C
PubChem Compound 1633048
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator